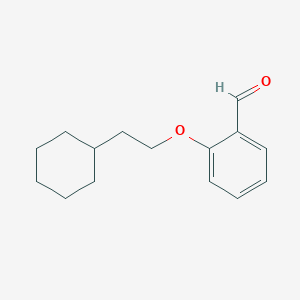

3-苯基二氢-2H-吡喃-4(3H)-酮

描述

科学研究应用

晶体学分析

该化合物是 3,4-二氢-2H-吡喃-4-酮的衍生物,其晶体结构表现出将分子连接成链的相互作用,有助于我们理解分子相互作用和晶体结构 (Sharmila, Sundar, Sakthivel, & Venkatesan, 2016)。

腐蚀抑制

吡喃-2-酮衍生物已被评估其在酸性环境中作为低碳钢腐蚀抑制剂的性能。它们的抑制效率高达 90%,证明了它们在保护金属免受腐蚀方面的潜力 (El Hattak 等人,2021)。

结构化学

该化合物的衍生物表现出不同的分子结构,例如包络和平面构象。这有助于我们理解分子几何及其在各种化学过程中的影响 (Yu 等人,2010)。

合成化学

其衍生物已使用环保方法合成,突出了可持续化学合成工艺的潜力 (Wang, Zou, Zhao, & Shi, 2011)。

氧化还原性质

对含有 2H-吡喃-4-酮结构的化合物的研究探索了它们的氧化还原性质,为电化学领域和新型氧化还原活性材料的开发做出了贡献 (Dicks 等人,2015)。

光致变色和氧化还原性质

2H-吡喃衍生物已被研究其光致变色和氧化还原性质,这对于开发用于光学应用的新材料至关重要 (Huang, Kuo, Lin, & Yang, 2007)。

热解动力学

该化合物的衍生物已对其热解动力学进行了研究,有助于我们理解热分解过程,这在材料科学和化学工程中至关重要 (Álvarez-Aular 等人,2018)。

固态光致变色

与 2H-吡喃相关的光致变色化合物研究对开发具有光响应特性的材料具有重要意义 (Tan, Fu, Han, Pang, & Meng, 2005)。

光谱和结构研究

2H-吡喃衍生物的结构和光谱分析有助于设计和合成具有潜在药用价值的生物相关基序 (Kumar 等人,2020)。

作用机制

Target of Action

The primary targets of 3-Phenyldihydro-2H-pyran-4(3H)-one are currently unknown. This compound is a relatively new subject of study, and its specific interactions with biological targets are still being investigated .

Mode of Action

The mode of action of 3-Phenyldihydro-2H-pyran-4(3H)-one It is believed to interact with its targets through a radical approach

Biochemical Pathways

The biochemical pathways affected by 3-Phenyldihydro-2H-pyran-4(3H)-one It’s suggested that this compound might be involved in the protodeboronation of alkyl boronic esters . The downstream effects of these interactions on cellular processes are still under investigation.

属性

IUPAC Name |

3-phenyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJKNSUIDXBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)

![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)